molecular formula C11H16N2 B035434 2-Methyl-4-(piperidin-1-yl)pyridine CAS No. 103971-16-0

2-Methyl-4-(piperidin-1-yl)pyridine

Cat. No. B035434
M. Wt: 176.26 g/mol
InChI Key: IBKGSZATXCWQOT-UHFFFAOYSA-N
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Patent
US05250527

Procedure details

A solution of bromine (9.3 ml) in dimethylformamide (50 ml) was added dropwise-to a stirred mixture of 4 -piperidino-2 -picoline (15 g), potassium carbonate (23.5. g) in dimethylformamide (50 ml) at 25°-30°. After 3.5 hours, the mixture was stripped and the residue taken up in water, adjusted to pH 13 with 40 % aqueous NAOH, and extracted with ether. After drying (K2CO3 ) and stripping, the residue was chromatographed (silica gel, n-hexane:ether) to give 4 -piperidino-5 -bromo-2 -picoline, 11.18 g, as an oil and 4 -piperidino-3 -bromo-2 -picoline, 3.5 g, as an oil.
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[N:3]1([C:9]2[CH:14]=[CH:13][N:12]=[C:11]([CH3:15])[CH:10]=2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.O>[N:3]1([C:9]2[C:14]([Br:1])=[CH:13][N:12]=[C:11]([CH3:15])[CH:10]=2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
N1(CCCCC1)C1=CC(=NC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (K2CO3 )
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (silica gel, n-hexane:ether)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
N1(CCCCC1)C1=CC(=NC=C1Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.